tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate
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Overview
Description
Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate is a chemical compound that features a tert-butyl ester group, a chlorosulfonyl group, and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 1,4-oxazepane-4-carboxylate with chlorosulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.
Oxidation Reactions: The oxazepane ring can be oxidized to form oxazepane N-oxides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution Reactions: Formation of sulfonamides or sulfonate esters.
Reduction Reactions: Formation of sulfonamides or thiols.
Oxidation Reactions: Formation of oxazepane N-oxides.
Scientific Research Applications
Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a building block in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The oxazepane ring can interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-(methanesulfonyl)-1,4-oxazepane-4-carboxylate
- Tert-butyl 6-(trifluoromethanesulfonyl)-1,4-oxazepane-4-carboxylate
- Tert-butyl 6-(tosyl)-1,4-oxazepane-4-carboxylate
Uniqueness
Tert-butyl 6-(chlor
Properties
CAS No. |
2648961-37-7 |
---|---|
Molecular Formula |
C10H18ClNO5S |
Molecular Weight |
299.8 |
Purity |
95 |
Origin of Product |
United States |
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